4-Nitrobenzylamine

Catalog No.
S582316
CAS No.
7409-30-5
M.F
C7H8N2O2
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrobenzylamine

CAS Number

7409-30-5

Product Name

4-Nitrobenzylamine

IUPAC Name

(4-nitrophenyl)methanamine

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C7H8N2O2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H,5,8H2

InChI Key

ODVBBZFQPGORMJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN)[N+](=O)[O-]

Synonyms

4-nitrobenzylamine, 4-nitrobenzylamine monohydrochloride, para-nitrobenzylamine

Canonical SMILES

C1=CC(=CC=C1CN)[N+](=O)[O-]

Chemical Modification:

  • Carbon Nanomaterials: 4-NBA has been used to modify the surface of graphite powder and multi-walled carbon nanotubes (MWCNTs). This modification process can improve the electrical conductivity, dispersion, and compatibility of these materials with other substances. Source: A Z Kirkel et al., "Graphite powder and multiwalled carbon nanotubes chemically modified with 4-nitrobenzylamine," [Journal of Materials Science: )]

Organic Synthesis:

  • Preparation of Pharmaceuticals: 4-NBA can be used as a starting material for the synthesis of various pharmaceutical compounds, including some with potential anti-cancer properties. Source: Gregory G Wildgoose et al., "Combinatorial synthesis of 2, 9-substituted purines," [Tetrahedron Letters: ]

Biochemical Studies:

  • Enzyme Inhibition: 4-NBA has been used to study the inhibition of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of certain neurotransmitters in the brain. This research may be relevant to the development of new treatments for neurodegenerative diseases like Parkinson's disease. Source: M A Akyüz et al., "The aromatic cage in the active site of monoamine oxidase B: effect on the structural and electronic properties of bound benzylamine and p-nitrobenzylamine," [International Journal of Quantum Chemistry: ]

4-Nitrobenzylamine is an organic compound characterized by the presence of a nitro group (-NO₂) attached to the para position of a benzylamine structure. Its molecular formula is C₇H₈N₂O₂, and it has a molecular weight of 152.15 g/mol. The compound appears as a yellow to brown crystalline solid and is soluble in water, which is important for its applications in various

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with alkyl halides.
  • Reduction Reactions: The nitro group can be reduced to an amine, yielding 4-aminobenzylamine, which has different properties and applications.
  • Palladation Reactions: As noted in research, 4-nitrobenzylamine can undergo orthopalladation, forming complexes with palladium that are useful in catalysis .

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 4-nitrobenzylamine typically involves the following methods:

  • Nitration of Benzylamine: This method involves treating benzylamine with a nitrating agent such as concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.
  • Reduction of Nitro Compounds: Starting from 4-nitrobenzaldehyde, reduction using reagents like lithium aluminum hydride can yield 4-nitrobenzylamine.
  • Palladium-Catalyzed Reactions: As noted in literature, palladium-catalyzed reactions can also be used to synthesize derivatives of 4-nitrobenzylamine .

These methods showcase the compound's accessibility for research and industrial applications.

4-Nitrobenzylamine has several applications across different fields:

  • Synthetic Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: The compound is used in developing polymers and other materials due to its chemical properties.
  • Biological Research: It is utilized in studies investigating the mechanisms of action for various biological targets.

The compound's ability to participate in diverse

Interaction studies involving 4-nitrobenzylamine focus on its reactivity with other chemical species. For instance:

  • Complex Formation: Research has shown that it can form stable complexes with transition metals like palladium, which are useful in catalysis .
  • Biological Interactions: Preliminary studies suggest potential interactions with biological macromolecules, although detailed investigations are necessary to elucidate these mechanisms.

Understanding these interactions is crucial for advancing its applications in medicinal chemistry and materials science.

Several compounds share structural similarities with 4-nitrobenzylamine. Here are some notable examples:

Compound NameStructureUnique Features
BenzylamineC₆H₅CH₂NH₂Lacks nitro group; primary amine used widely in synthesis.
4-AminobenzylamineC₆H₄(NH₂)CH₂NH₂Reduced form; more basic than 4-nitrobenzylamine.
3-NitrobenzylamineC₆H₄(NO₂)CH₂NH₂Nitro group at meta position; different reactivity profile.
2-NitrobenzylamineC₆H₄(NO₂)CH₂NH₂Nitro group at ortho position; steric hindrance affects reactivity.

The uniqueness of 4-nitrobenzylamine lies in its specific placement of the nitro group, which influences its reactivity and biological activity compared to other similar compounds. This positioning affects both electronic properties and steric factors, making it a distinct entity within this class of compounds.

XLogP3

1.1

LogP

1.06 (LogP)

Related CAS

18600-42-5 (mono-hydrochloride)

Other CAS

7409-30-5

Wikipedia

P-nitro-benzylamine

Dates

Modify: 2023-08-15

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